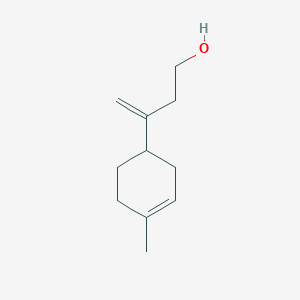
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol, also known as MMCP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMCP is a cyclic alcohol with a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In
Scientific Research Applications
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has a range of potential applications in scientific research, including its use as a probe for studying enzyme-catalyzed reactions, as a tool for investigating protein-ligand interactions, and as a fluorescent probe for imaging biological systems. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has also been used as a substrate for studying the metabolism of various microorganisms.
Mechanism Of Action
The mechanism of action of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is not fully understood, but it is believed to work by interacting with specific enzymes or proteins in biological systems. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical And Physiological Effects
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a range of effects on cognitive function and behavior. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol for lab experiments is its unique structure, which makes it a valuable tool for studying various biochemical and physiological processes. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol, including its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol may also have applications in the field of synthetic biology, where it could be used to create new enzymes or proteins with specific properties. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol and its potential applications in scientific research.
Synthesis Methods
The synthesis method of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol involves several steps, starting with the reaction of cyclohexanone with methyl vinyl ketone to form 4-Methylcyclohex-3-enone. This intermediate is then reacted with formaldehyde and propanol to produce 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
properties
CAS RN |
15766-66-2 |
|---|---|
Product Name |
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-(4-methylcyclohex-3-en-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,11-12H,2,4-8H2,1H3 |
InChI Key |
KGQKYMFFMFUSOZ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)CCO |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CCO |
Other CAS RN |
15766-66-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




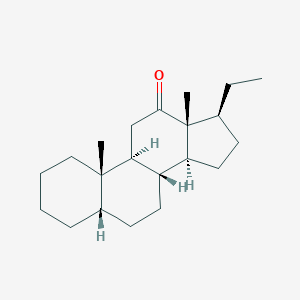
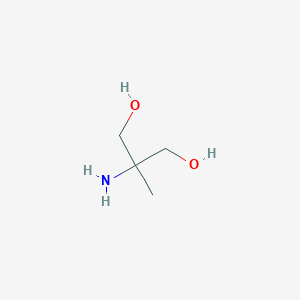
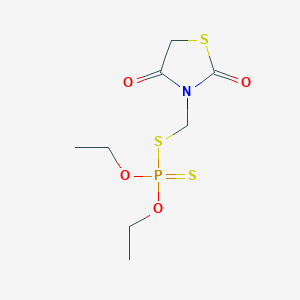
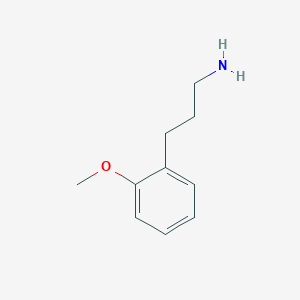
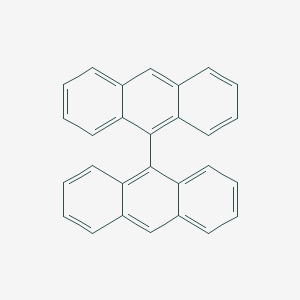
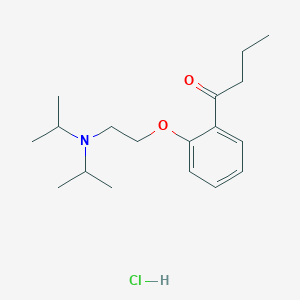
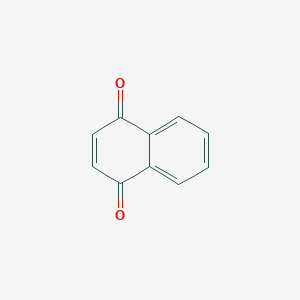
![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
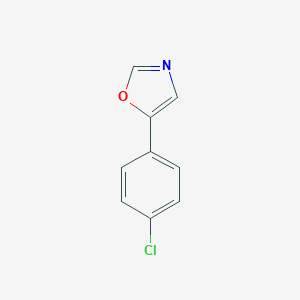
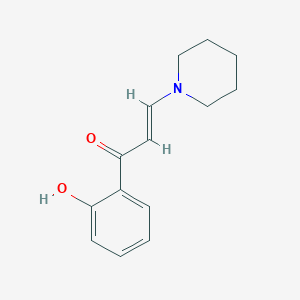
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
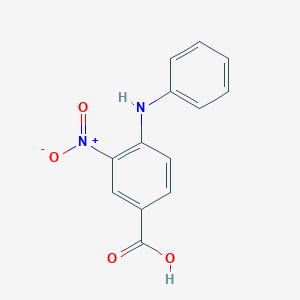
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)